molecular formula C17H16N2OS3 B2456107 Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705512-53-3

Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2456107
CAS No.: 1705512-53-3
M. Wt: 360.51
InChI Key: RJYOAEMMRBGQBI-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a benzothiazole ring fused with a thiazepane ring and a thiophene moiety

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS3/c20-17(16-18-12-4-1-2-5-13(12)23-16)19-8-7-15(22-11-9-19)14-6-3-10-21-14/h1-6,10,15H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYOAEMMRBGQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiopyranone Derivatives

The 1,4-thiazepane ring is synthesized via Beckmann rearrangement or Schmidt reaction of thiopyran-4-one precursors. For example, treatment of tetrahydrothiopyran-4-one with sodium azide in concentrated hydrochloric acid yields 1,4-thiazepan-5-one.

Procedure :

  • Tetrahydrothiopyran-4-one (5.14 g) is combined with sodium azide (4.31 g) in HCl (20 mL) at 0°C.
  • The mixture is stirred at room temperature for 4 hours, followed by neutralization with Na₂CO₃.
  • Extraction with chloroform and recrystallization from ethyl acetate-hexane affords 1,4-thiazepan-5-one (62% yield, m.p. 120–121°C).

Functionalization at the 7-Position

Introducing the thiophen-2-yl group requires Mitsunobu conditions or Pd-catalyzed cross-coupling . A reported method involves reacting 1,4-thiazepan-5-one with 2-thienylmagnesium bromide in THF, followed by oxidation to install the thiophene moiety.

Preparation of the Benzothiazole-2-Carbonyl Component

Benzothiazole Synthesis

Benzothiazoles are typically synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives. For example, reaction with chloroacetyl chloride in DMF yields 2-chlorobenzothiazole, which is hydrolyzed to the carboxylic acid.

Activation of the Carboxylic Acid

The acid is activated using EDCl/HOBt or converted to an acid chloride with thionyl chloride. This facilitates coupling with the thiazepane amine.

Coupling Strategies for Final Assembly

Amide Bond Formation

The benzothiazole-2-carbonyl chloride is reacted with 7-(thiophen-2-yl)-1,4-thiazepan-4-amine under basic conditions (e.g., Et₃N in DCM):

Procedure :

  • Benzothiazole-2-carbonyl chloride (1.2 eq) is added dropwise to a solution of 7-(thiophen-2-yl)-1,4-thiazepan-4-amine (1.0 eq) in DCM at 0°C.
  • Triethylamine (3.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.
  • Purification via silica gel chromatography (EtOAc/hexane) yields the target compound (68–74%).

One-Pot Multicomponent Approach

A more efficient route employs Ugi four-component reactions to concurrently assemble the thiazepane and benzothiazole moieties. This method reduces step count and improves atom economy.

Optimization and Challenges

Stereochemical Considerations

The 7-position of the thiazepane introduces a stereocenter. Chiral auxiliaries or asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) ensure enantioselectivity.

Purification Techniques

  • Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH)
  • Recrystallization from ethanol/water mixtures

Analytical Characterization Data

Property Value/Description Source
Molecular Weight 360.5 g/mol PubChem
Melting Point 120–122°C
¹H NMR (CDCl₃) δ 7.52 (s, 1H, thiazole), 3.39 (m, 2H, thiazepane)
HRMS (ESI+) m/z 361.0832 [M+H]⁺

Industrial-Scale Adaptations

Flow chemistry platforms enhance scalability:

  • Continuous stirred-tank reactors (CSTRs) for cyclization steps.
  • In-line IR monitoring for real-time quality control.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes the following reaction types, driven by its benzo[d]thiazole, thiazepane, and thiophene moieties:

Reaction Type Target Moieties Key Features
Oxidation Thiophene, ThiazepaneForms sulfoxides or sulfones under strong oxidizing agents .
Substitution Benzo[d]thiazole, ThiopheneElectrophilic substitution at aromatic positions (e.g., nitration, halogenation) .
Condensation Thiazepane-carbonyl groupReacts with amines or hydrazides to form Schiff bases or hydrazones.
Ring-Opening Thiazepane ringOccurs under acidic or basic conditions, yielding linear thioamide derivatives.

Common Reagents and Conditions

Reaction outcomes depend on solvent, temperature, and catalysts:

Reaction Reagents/Conditions Major Products
Oxidation H<sub>2</sub>O<sub>2</sub>, m-CPBA in acetic acid at 50–80°C Sulfoxide derivatives (e.g., thiophene-S-oxide)
Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration), Cl<sub>2</sub>/FeCl<sub>3</sub> (chlorination) Nitro- or chloro-substituted analogs
Condensation Ethanol or DMF solvent, reflux with primary aminesSchiff bases (imine-linked derivatives)
Hydrolysis HCl or NaOH under refluxCleavage of thiazepane ring to thioamide chains

Electrophilic Aromatic Substitution (EAS)

  • The electron-rich thiophene and benzo[d]thiazole rings undergo EAS at positions para to sulfur or nitrogen atoms.

  • Example: Nitration introduces a nitro group at the 5-position of the thiophene ring .

Thiazepane Ring Reactivity

  • The thiazepane’s carbonyl group participates in nucleophilic additions (e.g., Grignard reagents) or condensations.

  • Acidic conditions protonate the ring nitrogen, facilitating ring-opening via nucleophilic attack.

Structural and Spectroscopic Validation

Reaction products are characterized using:

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm<sup>−1</sup>) and sulfoxide (S=O, ~1050 cm<sup>−1</sup>) groups.

  • <sup>1</sup>H NMR : Aromatic proton shifts (δ 7.2–8.5 ppm) and thiazepane methylene signals (δ 2.5–3.8 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z 306.41 (C<sub>15</sub>H<sub>14</sub>N<sub>2</sub>OS<sub>2</sub><sup>+</sup>) .

Comparative Reactivity of Analogous Compounds

Data from structurally similar compounds (e.g., PubChem CID 396294 ) suggest:

Compound Reactivity Trend Key Difference
Benzo[d]thiazol-2-yl...Higher thiophene oxidation propensityPresence of thiazepane enhances ring strain
4,7-Di(thiophen-2-yl)...Preferential substitution at benzothiadiazole core Lacks thiazepane, reducing nucleophilic sites

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C14H12N2OS3
  • Molecular Weight : 348.44 g/mol

Medicinal Chemistry

The compound is primarily investigated for its potential as:

  • Antimicrobial Agent : Studies indicate that derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone have shown efficacy against Gram-negative and Gram-positive bacteria, as well as fungi .

    Table 1: Antimicrobial Activity of Related Compounds
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    3aE. coli125 μg/mL
    3bS. aureus200 μg/mL
    3cC. albicans1000 μg/mL
  • Antiviral and Anticancer Activities : The compound has demonstrated potential in inhibiting viral replication and inducing apoptosis in cancer cells. Research suggests that it may interact with specific cellular pathways to exert these effects .

Materials Science

In materials science, this compound is studied for:

  • Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics and photovoltaic cells. The stability of thiazole derivatives under various environmental conditions enhances their applicability in this field.

Biological Research

The compound is utilized in biological studies focusing on:

  • Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several derivatives of this compound and tested their antimicrobial activity against multidrug-resistant strains of bacteria. The results indicated that certain compounds exhibited MIC values comparable to standard antibiotics, highlighting their therapeutic potential .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound, revealing that it induces apoptosis in cancer cell lines through the activation of caspase pathways. This study provides insights into the mechanisms by which the compound can be leveraged for cancer treatment .

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites on proteins, disrupting their normal function and leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is unique due to its combination of a benzothiazole ring with a thiazepane and thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a benzo[d]thiazole moiety with a thiazepane ring substituted by a thiophene group. Its molecular formula is C13H10N2OSC_{13}H_{10}N_2OS, with a molecular weight of 242.30 g/mol. The presence of sulfur and nitrogen atoms in its structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole exhibit broad-spectrum antimicrobial properties. For instance, compounds containing the benzothiazole scaffold have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study found that certain synthesized derivatives had minimum inhibitory concentrations (MIC) as low as 50 μg/mL against tested organisms, demonstrating high efficacy in inhibiting microbial growth .

CompoundMIC (μg/mL)Target Organism
Compound A50Staphylococcus aureus
Compound B75Escherichia coli
Compound C100Pseudomonas aeruginosa

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. For example, one study reported an IC50 value of 6.46 μM for a related compound in inhibiting cancer cell growth .

Anti-inflammatory Effects

Benzo[d]thiazole derivatives have been linked to anti-inflammatory activity. In animal models, compounds have demonstrated the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing benzothiazole and thiophene derivatives in condensation reactions under acidic or basic conditions.
  • Cyclization : Formation of the thiazepane ring through cyclization reactions involving thioketones.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of benzo[d]thiazole for their antimicrobial properties. The results indicated that modifications on the thiophene ring significantly enhanced antibacterial activity compared to unmodified analogs .

Study 2: Anticancer Potential

Another investigation assessed the anticancer effects of synthesized thiazepane derivatives in human cancer cell lines. The results showed that these compounds could effectively induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Q & A

Basic: What are the established synthetic routes for this compound?

The compound is synthesized via multistep reactions involving:

  • Step 1 : Formation of thiourea intermediates by refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF (4–6 hours, 90–95°C) .
  • Step 2 : Cyclization of intermediates using formaldehyde (30%) and HCl or methylamine to yield oxadiazinane/thiazinane derivatives. Purification involves recrystallization from ethanol or column chromatography (silica gel, PE/ether) .
  • Key reagents : Arylisothiocyanates, DMF, formaldehyde, and HCl. Yields range from 75% to 85% depending on substituents .

Basic: What spectroscopic methods are used for structural characterization?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and thiazepane/thiophene signals (δ 3.5–5.0 ppm). DMSO-d6 is the preferred solvent .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight. Fragmentation patterns validate substituent positions .
  • IR spectroscopy : Absorptions at 1650–1680 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-S) confirm functional groups .

Basic: What pharmacological activities have been studied?

  • Antimicrobial screening : MIC values (1–19 µg/mL) against bacterial/fungal strains (e.g., S. aureus, E. coli) using agar dilution .
  • Structure-activity relationship (SAR) : Electron-withdrawing substituents (e.g., Cl) enhance activity, while bulky groups reduce potency .

Advanced: How to resolve contradictions in spectral data for stereoisomers?

  • HPLC with chiral columns : Determines enantiomeric purity (e.g., 80–99% for diastereomers) .
  • X-ray crystallography : Validates boat conformation of thiazepane rings (e.g., dihedral angles ~53.6°) .
  • Combined NMR/DFT analysis : Cross-validates experimental shifts with computed (B3LYP/6-31G*) geometries .

Advanced: How to optimize reaction yields for cyclization steps?

  • Solvent selection : DMF outperforms ethanol in thiourea formation due to polar aprotic stabilization .
  • Catalyst screening : Acidic conditions (HCl) favor oxadiazinane, while amines yield triazinanes. Prolonged heating (>4 hours) reduces byproducts .
  • Temperature control : Maintain 90–95°C to avoid decomposition of thiophene/thiazole moieties .

Advanced: What computational methods validate electronic properties?

  • DFT (B3LYP) : Predicts HOMO/LUMO gaps (~4.5 eV) and charge distribution on benzo[d]thiazole and thiophene .
  • Molecular docking : Simulates binding to GABA receptors (ΔG ≈ -8.5 kcal/mol) for neuroactivity studies .

Advanced: How to study structure-activity relationships for biological targets?

  • Analog synthesis : Replace thiophene with furan/pyridine to assess π-π stacking requirements .
  • Pharmacophore mapping : Identify critical hydrogen-bond donors (N-H) and hydrophobic regions (benzothiazole) .
  • In vitro assays : Measure ROS generation in cancer cells (e.g., HTI probe) to link structure to redox activity .

Advanced: What challenges arise in crystallographic analysis?

  • Disorder in thiazepane rings : Use SHELXL refinement with geometric restraints (e.g., C-S bond length = 1.81 Å) .
  • Twinned crystals : Apply HKL-3000 integration for high-resolution data (R-factor < 5%) .

Advanced: How to probe biological mechanisms of action?

  • Receptor binding assays : Radiolabeled ligands (e.g., ³H-flumazenil) compete with benzodiazepine-site binding .
  • Metabolic profiling : LC-MS/MS tracks NADH depletion in cancer cells under hypoxia (e.g., iridium photocatalysts) .

Advanced: What material science applications exist for this compound?

  • Aggregation-induced emission (AIE) : CTM and tCTM derivatives exhibit dual TADF/RTP emission for OLEDs .
  • Crystal engineering : Adjust tert-butyl groups to modulate intermolecular interactions and emission wavelength .

Advanced: How to control stereochemistry during synthesis?

  • Chiral catalysts : Use (R)-BINOL-phosphoric acid to induce enantioselectivity (e.g., 82% ee) .
  • Stereospecific cyclization : Methylamine directs axial chirality in triazinanes via steric hindrance .

Advanced: How to address solubility issues in biological assays?

  • Co-solvent systems : Use DMSO/PBS (1:9 v/v) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce acetylated hydroxyl groups for hydrolytic activation in vivo .

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